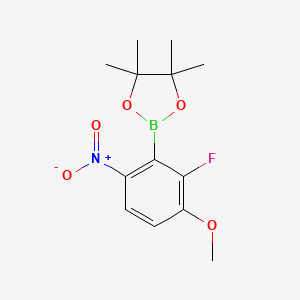

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUIWVYKRDAECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding phenol or aryl compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling:

The compound serves as an effective boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic frameworks. The presence of the fluorine atom and the nitro group enhances the electrophilicity of the aryl halide, facilitating the coupling reaction with various nucleophiles, including aryl and vinyl boronic acids .

Functionalization of Alkenes:

Recent studies have highlighted the compound's potential in catalytic protodeboronation processes. This method allows for the functionalization of alkenes through a radical approach, leading to valuable transformations such as anti-Markovnikov hydromethylation. This transformation is particularly useful for synthesizing complex molecules like natural products and pharmaceuticals .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester is investigated for its role in drug development. Its ability to form stable complexes with biological targets is crucial for designing new therapeutic agents. The nitro group can also be reduced to amines, providing further functionalization opportunities that are beneficial in creating active pharmaceutical ingredients (APIs) with improved efficacy and selectivity .

Biological Activity:

The compound's structural features may contribute to its biological activity, making it a candidate for studying interactions with various biological pathways. The incorporation of fluorine can enhance metabolic stability and bioavailability, which are critical factors in drug design .

Material Science

Polymer Chemistry:

In material science, this boronic acid pinacol ester is utilized in synthesizing advanced materials such as polymers and nanocomposites. Its reactivity allows for the formation of cross-linked structures that can enhance material properties like thermal stability and mechanical strength. The ability to modify polymer backbones with boronic esters opens avenues for creating smart materials with specific functionalities .

Sensors and Catalysts:

The compound has potential applications in developing sensors due to its ability to interact with various analytes through boron coordination chemistry. Additionally, it can be used as a catalyst or catalyst precursor in various chemical transformations, expanding its utility beyond traditional organic synthesis .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Esters

Structural Analogues: Substituent Variations

The following table highlights key structural analogues and their distinguishing features:

Reactivity and Stability Comparisons

Suzuki-Miyaura Coupling

- Electron-Withdrawing Effects : The nitro group in the target compound accelerates oxidative addition in palladium-catalyzed couplings but may reduce nucleophilic attack efficiency compared to methyl-substituted analogues (e.g., 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester) .

- Halogen Effects : Bromine-substituted analogues (e.g., 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester) exhibit slower coupling rates due to stronger C–Br bonds vs. C–F bonds .

Hydrogen Peroxide Reactivity

- Nitrophenyl boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester) undergo rapid oxidation with H₂O₂, forming phenolic byproducts (λmax shift to 405 nm in UV-vis) . The target compound’s nitro group likely enhances this reactivity, whereas methoxy or methyl groups in analogues slow the reaction .

Actividad Biológica

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester (CAS Number: 2096998-37-5) is a boronic ester compound that has garnered attention for its biological activity and utility in organic synthesis. Its molecular formula is C13H17BFNO5, and it is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group, which contribute to its unique chemical properties.

The compound is synthesized through the reaction of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid with pinacol under dehydrating conditions. This process typically requires an inert atmosphere and elevated temperatures to ensure complete esterification. The resulting compound exhibits stability and reactivity that make it suitable for various applications, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in constructing biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of biologically active compounds, including:

- Anti-cancer agents : The compound's ability to form carbon-carbon bonds facilitates the development of complex structures that are essential in cancer therapeutics.

- Anti-inflammatory drugs : Similar synthetic pathways have been employed to create compounds targeting inflammatory pathways.

Fluorescent Probes

The compound serves as a building block for fluorescent probes used in biological imaging. Its unique electronic properties allow for the development of sensors that can detect specific biological markers, enhancing the visualization of cellular processes .

Case Study: Fluorescent Sensor Development

A study demonstrated the application of boronic acid derivatives, including this compound, in creating fluorescent sensors for glucose detection. The incorporation of the boronic ester moiety allows for selective binding to diols, resulting in a measurable change in fluorescence intensity. This property is exploited in diagnostic applications, particularly for monitoring glucose levels in diabetic patients .

Protodeboronation Mechanism

Research indicates that this compound undergoes protodeboronation under acidic or basic conditions. This reaction pathway can lead to the release of biologically active phenolic compounds, which may exhibit their own pharmacological properties. Understanding this mechanism is crucial for optimizing its use in drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic esters:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Lacks electron-withdrawing groups | Less reactive in coupling reactions |

| 4-Methoxyphenylboronic Acid Ester | Methoxy group at para position | Similar reactivity but different selectivity |

| 2-Fluoro-3-methoxyphenylboronic Acid | Contains fluorine and methoxy groups | Enhanced reactivity and stability |

The unique combination of electron-withdrawing and donating groups in this compound enhances its reactivity and makes it a valuable reagent in both organic synthesis and medicinal chemistry .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.